molecular formula C15H19NO3 B13470509 Benzyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate

Benzyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13470509
M. Wt: 261.32 g/mol
InChI Key: ALAJIWPWLTVCBR-UHFFFAOYSA-N
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Description

Benzyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate: is a synthetic organic compound with a unique structure that includes a cyclobutyl ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate typically involves the reaction of cyclobutylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the azetidine ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and reaction times of several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used under mild conditions.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry: Benzyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • Benzyl 3-hydroxyazetidine-1-carboxylate
  • Cyclobutylamine derivatives
  • Azetidine carboxylates

Uniqueness: Benzyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate is unique due to the presence of both a cyclobutyl ring and an azetidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C15H19NO3/c17-14(19-9-12-5-2-1-3-6-12)16-10-15(18,11-16)13-7-4-8-13/h1-3,5-6,13,18H,4,7-11H2

InChI Key

ALAJIWPWLTVCBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CN(C2)C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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